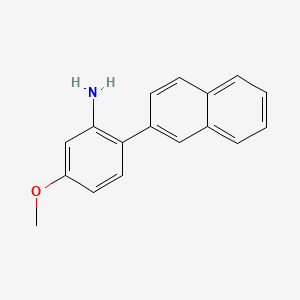

5-Methoxy-(2-naphthalen-2-yl)phenylamine

Description

5-Methoxy-(2-naphthalen-2-yl)phenylamine (IUPAC name: 3-(6-Methoxynaphthalen-2-yl)aniline) is an aromatic amine with a methoxy-substituted naphthalene ring system. Its molecular formula is C₁₇H₁₅NO, and it has a molecular weight of 249.31 g/mol . The compound features a naphthalen-2-yl group linked to a phenylamine moiety, with a methoxy (-OCH₃) substituent at the 6-position of the naphthalene ring. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Synthetic routes for such compounds may involve coupling reactions, such as oxidative amination of phenols with anilines, as demonstrated in studies using metal-catalyzed methods (e.g., M[TPP]Cl catalysts) . The methoxy group acts as an electron-donating substituent, enhancing the aromatic ring's reactivity in electrophilic substitution reactions .

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5-methoxy-2-naphthalen-2-ylaniline |

InChI |

InChI=1S/C17H15NO/c1-19-15-8-9-16(17(18)11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,18H2,1H3 |

InChI Key |

LWRWXMKHARJMJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Phenyl-2-naphthylamine

- Structure : C₁₆H₁₃N, lacking the methoxy group.

- Properties : Molecular weight = 219.29 g/mol. Industrial applications include use as an antioxidant in rubber production.

- Key Differences: The absence of the methoxy group reduces electron-donating effects, leading to lower solubility in polar solvents.

5-Methoxy-2-phenoxyaniline

- Structure: C₁₃H₁₃NO₂, featuring a phenoxy (-OPh) group instead of naphthalene.

- Properties: Molecular weight = 215.25 g/mol. The phenoxy group introduces steric hindrance and alters electronic properties compared to the naphthalen-2-yl group.

- Key Differences: Reduced aromatic conjugation due to the smaller phenoxy substituent, leading to lower thermal stability (e.g., decomposition temperature ~200°C vs. ~250°C for the target compound) .

Azomethines with Triphenylamine Core

- Structure : Triphenylamine-based Schiff bases with hexyloxy or thiophene dicarboxylate substituents.

- Properties : High thermal stability (decomposition temperatures >300°C) and tunable optoelectronic properties (e.g., bandgap = 2.1–2.5 eV).

- Key Differences : The imine (-C=N-) linkage in azomethines enhances rigidity and charge transport, unlike the single-bonded naphthalen-2-yl group in the target compound. Applications in organic solar cells are well-documented .

Disubstituted Phenylamines in Angucyclinone Derivatives

- Structure : Phenylamine analogues with dimethyl or methylenedioxy substituents.

- Properties : Enhanced bioactivity, e.g., compound (3,4-dimethyl)phenylamine showed potent Nrf2 transcription activation (EC₅₀ = 0.8 μM).

- Key Differences: Disubstitution patterns improve metabolic stability and binding affinity, whereas the target compound's monosubstitution may limit its biological applications .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Electronic and Steric Effects

Bioactivity and Toxicity

- Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, exhibit superior bioactivity due to increased steric protection and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.